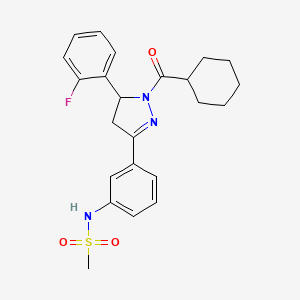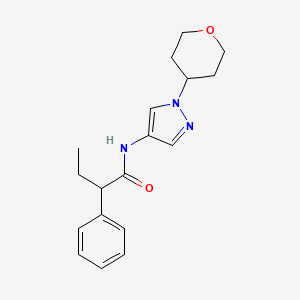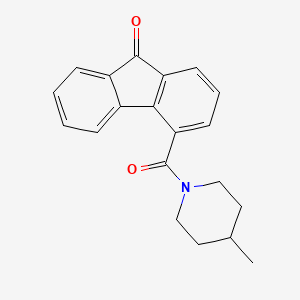
4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compound I found is “3-(4-Methyl-piperidine-1-carbonyl)-”, which has a CAS Number: 436810-99-0 and a molecular weight of 263.34 . Another related compound is “4-METHYL-N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” with a CAS Number: 297146-04-4 and a molecular weight of 362.476 .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, “4-METHYL-N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” has a linear formula of C23H26N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its structure and the functional groups it contains. For example, “3-(4-Methyl-piperidine-1-carbonyl)-” has properties such as a melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
The compound 4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one and its derivatives have been utilized in the synthesis and characterization of novel complexes. For instance, gold complexes incorporating the (fluoren-9-ylidene)methanedithiolato ligand, derived from piperidinium 9H-fluorene-9-carbodithioate, have been synthesized. These complexes exhibit photoluminescence at 77 K, indicating potential applications in materials science, especially in luminescence-based sensors and devices (Vicente et al., 2004).
Solid Phase Peptide Synthesis
4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one is closely related to the 9-fluorenylmethoxycarbonyl (Fmoc) group, widely used in solid phase peptide synthesis (SPPS) for amino acid protection. The efficiency of Fmoc removal, a critical step in SPPS, has been compared using different deprotection reagents including 4-methylpiperidine. The study highlights the importance of reagent selection in optimizing peptide synthesis processes (Luna et al., 2016).
Photocatalytic Applications
The fluorene derivative, 9-fluorenone, has been employed as a photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines under blue light-emitting diode irradiation. These findings underscore the potential of fluorene derivatives in photocatalytic applications, offering a greener alternative for chemical transformations (Zhang et al., 2020).
Metal-Free Catalysis
9-Fluorenone, closely related to 4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one, serves as a metal-free catalyst for the selective oxidation of alcohols to carbonyl compounds using air or oxygen as the oxidant. This approach represents an environmentally friendly and efficient method for the oxidation of various substrates, including steroids, without the need for metal catalysts (Schilling et al., 2018).
Antimycobacterial Activity
Spiro-piperidin-4-ones, which can be synthesized from fluorene derivatives, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of fluorene-based compounds in the development of new antimycobacterial agents (Kumar et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-methylpiperidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-9-11-21(12-10-13)20(23)17-8-4-7-16-18(17)14-5-2-3-6-15(14)19(16)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCLPMYJPNAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
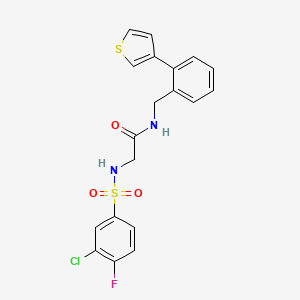
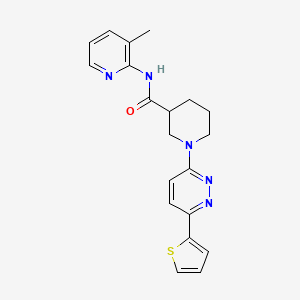
![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
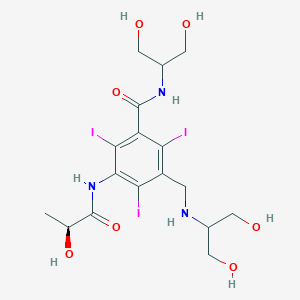
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
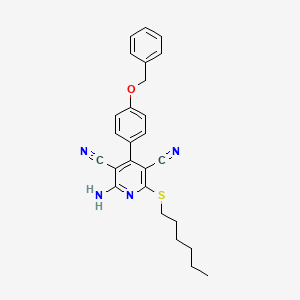
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

